Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 473257-60-2
VCID: VC4924379
InChI: InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.65

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

CAS No.: 473257-60-2

Cat. No.: VC4924379

Molecular Formula: C11H9ClFNO2

Molecular Weight: 241.65

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate - 473257-60-2

Specification

CAS No. 473257-60-2
Molecular Formula C11H9ClFNO2
Molecular Weight 241.65
IUPAC Name ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3
Standard InChI Key BSVBMPOMIIWULL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound’s structure consists of an indole core substituted with chlorine (Cl) at position 5, fluorine (F) at position 6, and an ethyl ester group (-COOCH₂CH₃) at position 2 . The IUPAC name, ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, reflects this substitution pattern . The SMILES notation, O=C(C(N1)=CC2=C1C=C(F)C(Cl)=C2)OCC, provides a standardized representation of its atomic connectivity .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number473257-60-2
Molecular FormulaC₁₁H₉ClFNO₂
Molecular Weight241.65 g/mol
IUPAC NameEthyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
SMILESO=C(C(N1)=CC2=C1C=C(F)C(Cl)=C2)OCC

Spectroscopic Characterization

While explicit NMR or IR data are absent in the provided sources, analogous indole derivatives typically exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the indole ring resonate between δ 6.8–8.2 ppm, with the ethyl ester’s methyl group appearing as a triplet near δ 1.3 ppm and the methylene as a quartet near δ 4.3 ppm .

  • ¹³C NMR: The carbonyl carbon of the ester group is expected near δ 165–170 ppm .

Synthesis and Manufacturing

Synthetic Routes

A simplified method for synthesizing ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves a multi-step process starting from appropriately substituted aniline precursors . Key steps include:

  • Cyclization: Formation of the indole ring via Fischer indole synthesis or palladium-catalyzed coupling.

  • Halogenation: Sequential introduction of chlorine and fluorine using electrophilic halogenating agents (e.g., Cl₂, SO₂Cl₂, or Selectfluor) .

  • Esterification: Reaction of the indole-2-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationPd(OAc)₂, PPh₃, CO, EtOH, 80°C60–70%
ChlorinationSO₂Cl₂, DMF, 0°C → RT85%
FluorinationSelectfluor, CH₃CN, reflux75%
EsterificationEtOH, SOCl₂, 0°C → reflux90%

Purification and Quality Control

Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures . Purity ≥95% is confirmed by HPLC analysis .

Physicochemical Properties

Physical State and Solubility

The compound is a crystalline solid at room temperature . Its solubility profile includes:

  • DMSO: ≥10 mM (common solvent for biological assays) .

  • Ethanol: Moderately soluble.

  • Water: Poor solubility due to hydrophobic indole and ester groups .

Table 3: Key Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling Point~380.6°C (estimated)
Density1.401 g/cm³
Vapor Pressure5.39 × 10⁻⁶ mmHg (25°C)

Applications in Pharmaceutical Research

Anticancer Agent Development

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a key intermediate in synthesizing kinase inhibitors and apoptosis-inducing agents . For example:

  • PI3K/AKT/mTOR Pathway Inhibitors: Structural analogs have shown sub-µM IC₅₀ values in breast and lung cancer cell lines .

  • Tubulin Polymerization Inhibitors: Modifications at positions 5 and 6 enhance binding to the colchicine site .

Antimicrobial Activity

Preliminary studies suggest that brominated/chlorinated indole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

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